molecular formula C6H7NS B151767 2-Mercapto-4-methylpyridine CAS No. 18368-65-5

2-Mercapto-4-methylpyridine

Cat. No. B151767
CAS RN: 18368-65-5
M. Wt: 125.19 g/mol
InChI Key: KGYJCSZMSPBJFS-UHFFFAOYSA-N
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Description

2-Mercapto-4-methylpyrimidine is a chemical compound with the empirical formula C5H6N2S . It is also known by the synonym 4-Methyl-2-pyrimidinethiol hydrochloride . It is used as a heterocyclic building block in laboratory chemicals .


Synthesis Analysis

2-Mercapto-4-methylpyrimidine hydrochloride is synthesized through a condensation reaction. This involves dropping a mixture of acetone and methyl formate into a methanol solution of sodium methoxide. An acetal reaction is then carried out between sodium formyl acetone and methanol to form 4,4-dimethoxy-2-butanone in the presence of sulfuric acid. The compound is then cyclized using 4,4-dimethoxy-2-butanone, thiourea, and hydrochloride acid in a methanol solution .


Molecular Structure Analysis

The molecular formula of 2-Mercapto-4-methylpyrimidine is C5H6N2S . It has an average mass of 126.179 Da and a monoisotopic mass of 126.025169 Da .


Physical And Chemical Properties Analysis

2-Mercapto-4-methylpyrimidine has a molecular weight of 162.64 . No other specific physical and chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization in Coordination Chemistry

2-Mercapto-4-methylpyridine is utilized in the synthesis and structural characterization of coordination complexes. Notably, it has been involved in the creation of a novel ionic Ga(III) five-coordinate complex, exhibiting distorted square-pyramidal geometry. Such complexes have potential applications in materials science and catalysis (Banger et al., 2003). Furthermore, it plays a critical role in the synthesis of novel In(III) complexes, demonstrating its versatility in forming coordination compounds with different metals (Banger et al., 2002).

Material Science and Photoluminescence

In material science, 2-Mercapto-4-methylpyridine contributes to the synthesis of low-dimensional coordination polymers exhibiting notable nonlinear optical (NLO) and fluorescence properties. These materials are of interest for applications in photonic and optoelectronic devices due to their intense photoluminescence and distinct NLO properties at room temperature. Their thermal stability up to ∼260 °C makes them suitable for various applications (Lei et al., 2012).

Nanotechnology

The compound is instrumental in nanotechnology, particularly in synthesizing nano-γ-Ferric Oxide. The process involves thermolysis of a complex formed by 2-Mercapto-4-methylpyridine-N-oxide, yielding nanocrystallites with significant surface area, demonstrating its potential in creating materials with high surface reactivity (Edrissi & Soleymani, 2011).

Corrosion Inhibition

The compound has also found applications in corrosion science as a corrosion inhibitor. It is employed to investigate the inhibition effect on mild steel in acidic solutions. Understanding its interaction with metal surfaces and its efficiency as a corrosion inhibitor is crucial for industrial applications, particularly in preventing material degradation (Mert et al., 2014).

Safety And Hazards

When handling 2-Mercapto-4-methylpyrimidine, it is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and do not ingest. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-methyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJCSZMSPBJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394959
Record name 2-Mercapto-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4-methylpyridine

CAS RN

18368-65-5
Record name 4-Methyl-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-65-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Mercapto-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyridine-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ED Sych, VN Bubnovskaya, LT Gorb… - Chemistry of Heterocyclic …, 1973 - Springer
… We have performed the reaction of 2-mercaptopyridine, 2-mercapto-4-methylpyridine, and 2-mercapto-6-methylpyridine (I, R = H or CH3) with ce-bromoacetaldehyde in the absence of …
Number of citations: 1 link.springer.com
WW Brand, JM Gullo, J Phillips - Journal of Agricultural and Food …, 1984 - ACS Publications
… After the sodium had reacted, 12.1 g (0.096 mol) of 2-mercapto-4-methylpyridine was added to the flask and the contents were heated atreflux for 1 h. The methanol was evaporated …
Number of citations: 3 pubs.acs.org
T Naito, R Dohmori - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… 4—Methyl— 2—pyridinesulfonamide I—oxide, mp 222~223“, was prepared by the same manner from 2—mercapto—4-methylpyridine. 4—Pyridinesulfonamide l—oxide, mp 228(…
Number of citations: 12 www.jstage.jst.go.jp
MA Robinson, TJ Hurley - Inorganic Chemistry, 1965 - ACS Publications
… analogous to that described for the preparation of 2-sulfenamidopyridine, and starting with 2-mercapto-4-methylpyridine, the desired compound was …
Number of citations: 14 pubs.acs.org
K Xie, R Chen, D Chen, J Li, R Wang… - … Synthesis & Catalysis, 2017 - Wiley Online Library
… In addition to N-glycosylation, UGT71E5 also exhibited S-glycosylation activity toward the SH function of an nitrogen heterocyclic derivative (2-mercapto-4-methylpyridine, 41), which …
Number of citations: 31 onlinelibrary.wiley.com
FG Baddour, SR Fiedler, MP Shores, JA Golen… - Inorganic …, 2013 - ACS Publications
… Previous examples use 2-mercapto-4-methylpyridine (Me-mpy), [PtM(Me-mpy) 4 (NCCH 3 )], (30, 31) (M = Co, Ni) and ε-thiocaprolactam (tc), [PtCr(tc) 4 ] and [PtCr(tc) 4 Cl]. (32) There …
Number of citations: 35 pubs.acs.org
DP Martin, PG Blachly, JA McCammon… - Journal of medicinal …, 2014 - ACS Publications
… 2-Mercapto-4-methylpyridine (4-CH 3 -2MPyr) contains the same sulfur donor as 4-CH 3 -1,2-HOPTO but lacks the oxygen donor and, as a result, is ∼200-fold less active against hCAII …
Number of citations: 36 pubs.acs.org
EW Dahl, FG Baddour, SR Fiedler, WA Hoffert… - Chemical …, 2012 - pubs.rsc.org
… A very few heterobimetallic [PtM(L 4 X 4 )] lantern complexes with 3d metals were known previously, namely those with 2-mercapto-4-methylpyridine (Me-mpy), [PtM(Me-mpy) 4 (NCCH …
Number of citations: 41 pubs.rsc.org
IA Charushnikova, NN Krot, ZA Starikova - Radiochemistry, 2001 - Springer
… 2 O 2 UO 2 ] 2+ in III is formed by the N and S atoms of four 2-mercapto4-methylpyridine ligands. The equatorial plane of the hexagonal bipyramid of U(1) is characterized by atomic …
Number of citations: 4 link.springer.com
FG Baddour - 2013 - search.proquest.com
… Previous examples have used of 2-mercapto-4-methylpyridine (Me-mpy), [PtM(Mempy)4(NCCH3)],82,145 (M = Co, Ni) and ε-thiocaprolactam (tc), [PtCr(tc)4] and [PtCr(tc)4Cl].There are …
Number of citations: 2 search.proquest.com

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